molecular formula C4H3N3O3 B8442001 Nitro-pyrimidinol

Nitro-pyrimidinol

Cat. No.: B8442001
M. Wt: 141.09 g/mol
InChI Key: CILXIKSQMBYYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitro-pyrimidinol compounds represent a critical class of nitrogen-containing heterocycles in modern scientific research, serving as key scaffolds in medicinal chemistry and drug discovery . These electron-rich heterocycles, characterized by a pyrimidine ring substituted with both nitro and hydroxy functional groups, are versatile intermediates for synthesizing more complex molecules. Researchers value them particularly for developing novel therapeutic agents, with demonstrated potential in creating anti-inflammatory compounds that inhibit LPS-induced IL-6 secretion in macrophages and anticancer agents that act as dual inhibitors of HDAC and EGFR tyrosine kinase . The nitro group on the pyrimidine ring is a pivotal pharmacophore, enabling interactions with various biological targets and serving as a bioisostere for other aromatic systems . Furthermore, the nitro group in such heterocyclic systems is a key feature in hypoxia-activated prodrugs (HAPs) for cancer therapy, as it undergoes enzymatic reduction specifically in low-oxygen tumor microenvironments to release cytotoxic agents, offering a promising strategy for selective cancer treatment . The synthetic utility of this compound derivatives is extensive. They are frequently used as precursors for synthesizing fused pyrimidine systems like pyrrolo[3,2-d]pyrimidines and purinones, which are core structures in numerous bioactive molecules and nucleosides . Typical physical characteristics include a molecular weight of approximately 155.11 g/mol for the 6-methyl-5-nitro-4-pyrimidinol example, and related compounds often appear as solid materials . This product is intended for research applications only and is not for medicinal, commercial, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-4-5-2-1-3(6-4)7(9)10/h1-2H,(H,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILXIKSQMBYYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Nitro Pyrimidinol and Its Derivatives

Classical Nitration Approaches to Pyrimidinol Scaffolds

Electrophilic Aromatic Nitration Reactions in Pyrimidine (B1678525) Synthesis

The direct nitration of aromatic compounds is a fundamental and widely used reaction in organic synthesis. beilstein-journals.org In the context of pyrimidine chemistry, electrophilic aromatic substitution (SEAr) at the C-5 position is generally challenging due to the π-deficient nature of the pyrimidine ring. beilstein-journals.org However, the presence of activating groups on the ring can facilitate this transformation. beilstein-journals.org

The mechanism of electrophilic aromatic nitration typically involves the generation of a nitronium ion (NO₂⁺) from nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com The process can be summarized in the following steps:

Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly reactive nitronium ion.

Nucleophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that is bonded to the nitro group, restoring the aromatic system. masterorganicchemistry.com

For pyrimidine scaffolds, the presence of electron-donating groups, such as hydroxyl or amino groups, increases the electron density of the ring, making it more susceptible to electrophilic attack.

Regioselectivity and Control in Nitro-group Introduction

Controlling the position of the incoming nitro group is a crucial aspect of synthesizing specific isomers of nitro-pyrimidinol. The regioselectivity of nitration is influenced by the electronic properties and positions of the existing substituents on the pyrimidine ring.

In many cases, the nitration of substituted pyrimidines can lead to a mixture of products. For instance, the nitration of 4-phenyl pyrimidine with a mixture of concentrated nitric and sulfuric acids yields a combination of 4-(o-nitrophenyl)pyrimidine and 4-(m-nitrophenyl)pyrimidine. researchgate.net

To achieve higher regioselectivity, directing groups can be employed. A notable example is the use of a removable pyrimidine directing group in the palladium-catalyzed ortho-nitration of anilines, which allows for the specific synthesis of substituted o-nitroanilines. acs.orgacs.org While this method focuses on the nitration of an aniline (B41778) derivative, the principle of using a directing group to control regioselectivity is a valuable strategy in organic synthesis.

In some instances, the reaction conditions can be tuned to favor a specific isomer. For example, in the nitration of pyridine-N-oxide, the kinetically controlled product is the ortho-nitro compound. However, explicit solvation of the oxygen atom of the N-oxide can lead to the formation of the para isomer, which is the experimentally observed product. rsc.org

Furthermore, the choice of nitrating agent can influence the outcome. The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be effective for the regioselective ortho-nitration of certain phenols. arkat-usa.org In a specific case, the treatment of 2-(4-hydroxyphenyl)-5-pyrimidinol (B126618) with CAN resulted in the nitration of both the phenyl and pyrimidine rings, affording 2-(4-hydroxy-3-nitrophenyl)-4-nitro-5-pyrimidinol. arkat-usa.orgumich.edu

Advanced Synthetic Strategies for this compound

Continuous Flow Synthesis Techniques for Nitration

Traditional batch nitration reactions are often fast and highly exothermic, which can pose safety risks and lead to challenges in controlling selectivity. beilstein-journals.org Continuous flow synthesis has emerged as a safer and more efficient alternative for carrying out such reactions. nih.govresearchgate.net This technology offers several advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in smaller, more manageable quantities. beilstein-journals.org

A practical application of this technology is the continuous flow nitration of 2-amino-6-chloro-4-pyrimidinol (B49442). In this process, the substrate is dissolved in sulfuric acid and reacted with 90% nitric acid in a translucent Teflon tube. The short residence time of approximately 2.5 minutes allows for the efficient synthesis of 2-amino-6-chloro-5-nitro-4-pyrimidinol. beilstein-journals.orgresearchgate.net This method highlights the potential of continuous flow chemistry to improve the safety and efficiency of nitration processes for pyrimidine derivatives. beilstein-journals.org

SubstrateReagentsProductResidence TimeReference
2-amino-6-chloro-4-pyrimidinol90% HNO₃, H₂SO₄2-amino-6-chloro-5-nitro-4-pyrimidinol~2.5 min beilstein-journals.orgresearchgate.net

Multi-Component Reactions for this compound Core Structures

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com These reactions are highly atom-economical and can significantly shorten synthetic sequences. researchgate.net

While specific examples of MCRs for the direct synthesis of the this compound core are not extensively documented in the provided search results, the principles of MCRs are applicable to the synthesis of highly substituted pyridine (B92270) and pyrimidine systems. For instance, the multi-component synthesis of unsymmetrical 5-nitropyridines has been achieved through the reaction of 2-nitroacetophenone, aldehydes, β-dicarbonyl compounds, and ammonium acetate. researchgate.netbuketov.edu.kz This approach involves the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the corresponding pyridine. researchgate.net

The development of one-pot sequences that combine cyclocondensation and subsequent electrophilic substitution, such as nitration, offers an efficient route to functionalized heterocyclic systems. For example, 3-nitropyrazolo[1,5-a]pyrimidines have been synthesized in a one-pot microwave-assisted process. rsc.org This strategy of combining multiple reaction steps in a single pot can be a valuable approach for the efficient synthesis of this compound derivatives.

Nucleophilic Aromatic Substitution in Pyrimidine Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyrimidine rings, particularly when they are substituted with good leaving groups like halogens. nih.gov The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles. beilstein-journals.org

This strategy is widely used to introduce various substituents onto the pyrimidine core. For example, the reaction of 2,4,5-trichloropyrimidine (B44654) with an aniline derivative proceeds via an SNAr reaction at the C4 position. nih.gov Similarly, 5-bromo-2,4-dichloropyrimidine (B17362) can be sequentially substituted with different amines to build up complex molecular architectures. nih.gov

The amino groups on a pyrimidine ring can also act as nucleophiles in substitution reactions with electrophiles like alkyl halides or acyl chlorides. ambeed.com

While direct nitration via SNAr is not a standard method, this reaction is crucial for building the pyrimidinol scaffold, which can then be subjected to nitration. For instance, a synthetic route to a 4,6-disubstituted pyrimidine could involve the initial construction of the ring followed by functionalization. A general approach might involve the reaction of a dichloropyrimidine with a nucleophile, followed by a subsequent nitration step.

Starting MaterialReagent(s)Key TransformationProduct TypeReference
2,4,5-Trichloropyrimidine2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline, DIPEASNAr at C4C4-Substituted pyrimidine nih.gov
5-Bromo-2,4-dichloropyrimidineAnilines, DIPEASNAr at C4C4-Substituted pyrimidine nih.gov
4,6-Dihydroxy-2-methylpyrimidinePOCl₃Conversion of hydroxyl to chloroDichloropyrimidine nih.gov
4,6-Dichloro-2-methylthio-5-nitropyrimidinePhosphorus oxychlorideChlorinationDichloropyrimidine google.com

Ring Transformation Methodologies for Nitroaromatic Pyrimidines

Ring transformation reactions offer a powerful "scrap and build" approach to synthesize functionalized nitroaromatic pyrimidines that may be difficult to obtain through other methods. mdpi.com This strategy involves the reaction of a substrate with a reagent, where a part of the substrate's ring is transferred to the reagent to form a new ring system, with the simultaneous elimination of a leaving group. mdpi.com

A notable example is the nucleophilic-type ring transformation. For this reaction to be effective, the substrate should possess high electron deficiency, low aromatic stabilizing energy, and a good leaving group within its structure. mdpi.com 1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate that meets these criteria due to the electron-withdrawing effects of the nitro and carbonyl groups, as well as the ring nitrogen atoms. mdpi.com

Three-component ring transformation (TCRT) is a particularly useful variation of this methodology. nih.gov In a TCRT process, a substrate like 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium acetate, to yield nitropyridines or nitroanilines. mdpi.comnih.gov This method has been successfully used to synthesize 2-substituted or 2,3-disubstituted 5-nitropyridines. acs.org An alternative approach involves the TCRT of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium acetate, which allows for the synthesis of 3-alkylated/arylated 5-nitropyridines. acs.org The reaction is thought to proceed through the formation of a bicyclic intermediate, followed by ring-opening and aromatization. acs.org

Derivatization and Functionalization of this compound

The derivatization and functionalization of the this compound core are essential for creating a wide range of molecules with diverse properties. Key strategies include the reduction of the nitro group, the introduction of various substituents through coupling reactions, and advanced methods for generating chemical libraries.

Strategies for Nitro Group Reduction and Subsequent Amination

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. youtube.com This conversion is significant because it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.org These include:

Catalytic Hydrogenation: This can be achieved using catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide. masterorganicchemistry.comwikipedia.org

Metal-based Reductions: A common method involves the use of metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comwikipedia.org Tin(II) chloride is another effective reagent for this purpose. wikipedia.org

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also employed for this reduction. wikipedia.org A combination of HSiCl₃ and a tertiary amine provides a mild, metal-free option for reducing both aromatic and aliphatic nitro groups. organic-chemistry.org

It is important to note that metal hydrides are generally not used for reducing aryl nitro compounds to anilines as they tend to form azo compounds instead. wikipedia.org The reduction process typically involves two steps: the initial reduction of the nitro group, which may result in a protonated amine in acidic conditions, followed by neutralization with a base to obtain the final amine. youtube.com

Introduction of Diverse Substituents via Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. frontiersin.orgmdpi.com These reactions are instrumental in introducing a wide variety of substituents onto the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions are widely used to connect nucleophilic organometallic compounds with electrophilic organic halides. frontiersin.org However, copper-catalyzed reactions have also gained significant attention for the formation of C-C, C-N, and C-O bonds. beilstein-journals.org The Ullmann reaction, a copper-catalyzed process, is a classic method for forming C-O and C-N bonds. mdpi.combeilstein-journals.org

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. For instance, a highly efficient and simple synthetic approach for C–O/C–N cross-coupling has been developed using CuI as a catalyst and KF/Fe₃O₄ as a base under ligand-free conditions. mdpi.com This method has proven effective for the nucleophilic aromatic substitution of electron-deficient aryl halides and phenols. mdpi.com

An organophosphorus-catalyzed reductive C–N bond-forming coupling of nitroalkanes with arylboronic acids has also been reported, showcasing the continuous development of novel catalytic systems. nih.gov

Advanced Derivatization for Library Synthesis

The synthesis of compound libraries is a key strategy in drug discovery and materials science. Advanced derivatization techniques facilitate the rapid generation of a multitude of structurally related compounds from a common intermediate.

One approach involves the development of protocols for the unambiguous identification and separation of complex mixtures, which is crucial when dealing with libraries of isomers. nih.gov For pyrimidine derivatives, this can involve the rapid derivatization of key intermediates using well-established synthetic methods. scispace.com For example, a multi-step synthesis starting from diethyl malonate can produce 4,6-dichloro-2-methylthio-5-nitropyrimidine, a versatile intermediate for further derivatization. google.com

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. jmaterenvironsci.com This involves the use of safer reagents, more efficient catalytic systems, and environmentally benign reaction conditions. rasayanjournal.co.innih.gov

Eco-Friendly Reagents and Catalytic Systems

A key aspect of green chemistry is the replacement of hazardous reagents and solvents with more sustainable alternatives. rasayanjournal.co.in In the context of nitration, for example, cerium (IV) ammonium nitrate (CAN) has been used for the regioselective ortho-nitration of phenols. arkat-usa.org The use of water as a solvent is highly encouraged due to its non-toxic and environmentally friendly nature. nih.gov An eco-friendly aqueous approach has been reported for the aromatic nucleophilic substitution of nitroimidazoles with carbon nucleophiles. nih.gov

The development of efficient and recyclable catalytic systems is another important goal. For instance, KF/Fe₃O₄ has been used as a magnetic base in copper-catalyzed cross-coupling reactions, allowing for easy separation and recycling of the catalyst. mdpi.com Metal-free reduction methods, such as the use of tetrahydroxydiboron (B82485) in water, also contribute to greener synthetic routes for converting nitro groups to amines. organic-chemistry.org Furthermore, continuous flow nitration in miniaturized devices represents a technological advancement that can lead to safer and more efficient processes. beilstein-journals.org

Microwave-assisted synthesis is another green technique that can increase product yields and reduce reaction times compared to conventional methods. semanticscholar.org

Solvent Selection and Waste Minimization Strategies

In an effort to develop more environmentally benign synthetic routes, there is a growing emphasis on "green chemistry" principles. huarenscience.com This includes the use of safer, water-based, or bio-derived solvents to reduce the environmental footprint. huarenscience.com For instance, in the nitration of certain phenol (B47542) derivatives, acetic acid has been used as a solvent, and experiments have even been conducted using 10% water in place of an organic solvent. beilstein-journals.org The results of continuous flow experiments in the absence of a solvent have shown superiority over batch experiments, with a notable increase in the formation of mono-nitro products. beilstein-journals.org

Waste minimization is another cornerstone of green synthetic chemistry. huarenscience.com This involves designing atom-efficient reactions that maximize the incorporation of starting materials into the final product, thereby reducing waste. huarenscience.com Strategies also include the recovery and recycling of catalysts. huarenscience.com The degradation pathways of pyrimidines are also relevant, as they can be broken down into non-toxic, water-soluble products like β-alanine, which can be excreted or re-integrated into other metabolic pathways. creative-proteomics.com The salvage pathway allows cells to recycle free pyrimidine bases and nucleosides, which is a less energy-intensive alternative to de novo synthesis. creative-proteomics.com

Recent advancements have explored the use of agro-waste-derived catalysts, which are cost-effective, non-toxic, and biodegradable. researchgate.net These catalysts, sometimes used in conjunction with microwave irradiation, aim to minimize the use of hazardous and expensive materials. researchgate.net

Safety Considerations in this compound Synthetic Research

The synthesis of this compound, particularly involving nitration reactions, presents significant safety challenges that necessitate careful management and control.

Management of Exothermic Nitration Reactions

Nitration reactions are notoriously fast and highly exothermic, with the heat of reaction ranging from -73 to -253 kJ·mol−1. researchgate.net The nitration of 2-amino-4-picoline, for example, is an exothermic process that requires careful temperature control, with the reaction mixture being slowly warmed to 35–40 °C. nih.gov Failure to manage this heat release can lead to runaway reactions and potentially hazardous situations.

To mitigate these risks, continuous flow chemistry has emerged as a safer alternative to traditional batch processing for nitration reactions. beilstein-journals.orgresearchgate.net Flow reactors, with their small reactor volumes, minimize the risk associated with highly exothermic chemistry and hazardous intermediates. interchim.com This technology allows for precise control over reaction parameters like temperature and mixing, leading to enhanced safety and reproducibility. researchgate.netinterchim.com For example, the continuous flow nitration of 2-amino-6-chloro-4-pyrimidinol is conducted in a translucent Teflon tube immersed in a constant-temperature bath to manage the reaction's exothermicity. beilstein-journals.orgbeilstein-journals.org

Handling of Unstable Intermediates in Research Settings

The synthesis of complex molecules often involves the formation of unstable intermediates. In the context of pyrimidine synthesis, this can include potentially explosive species like acyl azides, which are precursors in the Curtius rearrangement. interchim.com The handling of such intermediates on a large scale is often limited for safety reasons. interchim.com

Flow chemistry again offers a significant advantage in managing these unstable intermediates. interchim.com By generating and immediately consuming the unstable species in a continuous stream, the accumulation of hazardous materials is avoided. interchim.com This approach has been successfully applied to reactions like the Curtius rearrangement, enabling safer scale-up. interchim.com

Furthermore, some self-assembly processes in coordination chemistry involve transient and high-energy intermediates that are unstable in solution. nih.gov Mechanochemical methods, such as ball-milling, have been shown to be effective in trapping these otherwise elusive intermediates in a solid state, allowing for their characterization and further study. nih.gov This highlights the potential of innovative techniques to safely handle and investigate unstable intermediates in chemical research.

Advanced Spectroscopic and Structural Elucidation of Nitro Pyrimidinol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation Analysis

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about molecular structure, connectivity, and dynamics.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C) for Nitro-pyrimidinol Analogs

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. For instance, in a study of 6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinol, the ¹H NMR spectrum provides distinct signals for the methyl, morpholinyl, and pyrimidinol protons, allowing for initial structural assignment. spectrabase.com Similarly, ¹³C NMR complements this by providing data on the carbon skeleton. pressbooks.pub The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electronic effects of other substituents on the pyrimidine (B1678525) ring. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

Nucleus Functional Group Typical Chemical Shift (δ) Range (ppm)
¹H Pyrimidine ring protons 7.0 - 9.0
-OH (hydroxyl) proton 10.0 - 14.0 (can be broad and exchangeable)
Substituent protons (e.g., -CH₃) 2.0 - 3.0
¹³C Pyrimidine ring carbons 140 - 170
Carbon bearing the nitro group ~150
Carbon bearing the hydroxyl group ~160

Note: Chemical shifts are dependent on the solvent and specific molecular structure.

Two-Dimensional (2D) NMR Experiments for Complex this compound Structures (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

For more complex this compound structures, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments provide an additional dimension of information by correlating signals from different nuclei, which simplifies spectral analysis and allows for unambiguous assignment. epfl.chyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a this compound derivative, COSY can establish the connectivity between adjacent protons on the pyrimidine ring or on substituent groups. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. epfl.ch For instance, it can show correlations between a substituent proton and the pyrimidine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This information is crucial for determining the three-dimensional structure and conformation of this compound derivatives.

Table 2: Application of 2D NMR Techniques in this compound Structural Elucidation

2D NMR Experiment Information Gained Example Application for this compound
COSY ¹H-¹H bond connectivity Establishing relationships between protons on the pyrimidine ring.
HSQC Direct ¹H-¹³C one-bond correlations Assigning the carbon signals of the pyrimidine ring. emerypharma.com
HMBC ¹H-¹³C long-range (2-4 bond) correlations Identifying the position of the nitro and hydroxyl groups by correlating ring protons to the carbons bearing these groups. epfl.ch

| NOESY/ROESY | ¹H-¹H through-space proximity | Determining the orientation of substituents relative to the pyrimidine ring. princeton.edu |

Solid-State NMR Applications in this compound Characterization

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and packing of molecules in their crystalline or amorphous solid forms. mdpi.com For compounds like this compound, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which are critical for understanding the crystal lattice. andreas-brinkmann.net Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain high-resolution spectra from solid samples. mdpi.com ¹⁵N ssNMR can be particularly informative for probing the environment of the nitrogen atoms in the pyrimidine ring and the nitro group. andreas-brinkmann.net

Vibrational Spectroscopy for this compound Structural Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. rjb.ro The resulting spectrum displays absorption bands at specific frequencies (typically in wavenumbers, cm⁻¹) that correspond to the vibrations of particular functional groups. For this compound, FT-IR is instrumental in identifying key structural features. medcraveonline.com

-OH Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is often indicative of hydrogen bonding.

-NO₂ Stretches: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.govresearchgate.net

C=C and C=N Stretches: The pyrimidine ring exhibits characteristic stretching vibrations for its carbon-carbon and carbon-nitrogen double bonds in the 1400-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond can also be observed.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Hydroxyl (-OH) Stretching 3200 - 3600 (broad)
Nitro (-NO₂) Asymmetric Stretching 1500 - 1560
Nitro (-NO₂) Symmetric Stretching 1300 - 1370

Raman Spectroscopy in Molecular Structure and Vibrational Mode Assignment

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (usually from a laser). upmc.fr While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman is sensitive to changes in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can provide additional and confirmatory information. nih.gov

Symmetric Vibrations: Symmetric vibrations, such as the symmetric stretch of the nitro group, often produce strong Raman signals.

Aromatic Ring Vibrations: The breathing modes of the pyrimidine ring are typically strong in the Raman spectrum.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and Raman data to perform detailed vibrational assignments and gain a deeper understanding of the molecular structure. researchgate.net

Mass Spectrometry (MS) in this compound Research

Mass spectrometry (MS) stands as a cornerstone analytical technique in the study of this compound and its derivatives, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. alwsci.com Its applications are diverse, ranging from confirming the elemental composition of newly synthesized compounds to monitoring the progress of reactions and assessing the purity of the final products. americanpharmaceuticalreview.comthermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound compounds. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to the third or fourth decimal place. researchgate.netinnovareacademics.inlabmanager.com This high mass accuracy allows for the determination of the elemental formula of a molecule with a high degree of confidence, a critical step in the characterization of novel this compound derivatives. measurlabs.com

The precise mass measurement provided by HRMS helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. researchgate.net For instance, in the synthesis of polysubstituted pyrimidines, HRMS-ESI (Electrospray Ionization) has been used to confirm the elemental composition of the synthesized molecules, with calculated and found m/z values showing a high degree of correlation. researchgate.net This level of precision is crucial for validating the successful synthesis of the target this compound and for identifying any potential byproducts. beilstein-journals.org

The enhanced resolution of HRMS also aids in generating distinct fragmentation patterns, which further refines the chemical formula prediction and facilitates comparison with spectral databases for compound identification. researchgate.netinnovareacademics.in

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

ParameterValue
Calculated m/z ([M+H]⁺)208.0358
Found m/z ([M+H]⁺)208.0355
Mass Accuracy (ppm)1.44
Proposed Elemental FormulaC₆H₅N₃O₄

This table presents hypothetical data to illustrate the precision of HRMS in determining the exact mass and elemental composition of a this compound compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of this compound compounds by analyzing their fragmentation patterns. wikipedia.orgnih.gov In an MS/MS experiment, a specific precursor ion of the this compound is selected in the first stage of the mass spectrometer (MS1), subjected to fragmentation, and the resulting product ions are then analyzed in the second stage (MS2). wikipedia.orgnationalmaglab.org This process provides detailed structural information that is often not obtainable from a single-stage MS experiment. nationalmaglab.org

The fragmentation of nitroaromatic compounds, including nitro-pyrimidinols, often follows characteristic pathways. nih.govresearchgate.net Common fragmentation reactions observed in the negative ion mode include decarboxylation (for carboxylic acid derivatives) and desulfonation (for sulfonic acid derivatives). nih.gov The loss of nitro groups (NO₂) and nitric oxide (NO) are also frequent fragmentation events, leading to the formation of various distonic radical anions. nih.govresearchgate.net The position of substituents on the aromatic ring can significantly influence the fragmentation pathway, an effect that can be exploited for substance-specific detection methods. nih.gov

For example, in the analysis of nitroaromatic compounds, the loss of radicals such as OH and NO is a common fragmentation behavior. researchgate.net The study of silylated nitroaromatic compounds has revealed characteristic fragmentation patterns associated with hydroxyl/carboxylic acid groups, nitro groups, and the benzene (B151609) ring. nih.gov These well-defined fragmentation pathways are crucial for the structural confirmation of this compound and its metabolites. mdpi.com

Table 2: Common Fragmentation Pathways in Nitroaromatic Compounds

Precursor IonFragmentation ProcessCommon Neutral Losses
[M-H]⁻DecarboxylationCO₂
[M-H]⁻DesulfonationSO₃
[M-H]⁻Nitro Group LossNO₂, NO
[M+H]⁺α-cleavageC₂H₄

This table summarizes common fragmentation pathways observed in the MS/MS analysis of nitroaromatic compounds, which are relevant for the structural elucidation of nitro-pyrimidinols. nih.govresearchgate.netmdpi.com

Application of MS in Reaction Monitoring and Purity Assessment

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a vital tool for monitoring the progress of chemical reactions in real-time and for assessing the purity of the final product. americanpharmaceuticalreview.comhidenanalytical.comfrontiersin.org In the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the desired product, as well as any impurities or byproducts. hidenanalytical.com This real-time analysis allows for the optimization of reaction conditions to maximize yield and minimize the formation of unwanted side products. hidenanalytical.comfrontiersin.org

Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantitative analysis. wikipedia.orgnih.gov In SRM, a specific precursor ion/product ion transition is monitored, providing a high degree of selectivity and allowing for the accurate quantification of the target analyte even in complex mixtures. wikipedia.orgnih.gov This makes it an ideal method for assessing the purity of this compound preparations and for detecting trace-level impurities. alwsci.com

The high sensitivity of modern mass spectrometers allows for the detection of impurities at very low levels, which is critical for ensuring the quality of the synthesized compound. nih.gov The ability of LC-MS to separate complex mixtures and provide molecular weight information for each component makes it a superior technique for purity assessment compared to methods that rely solely on UV detection. thermofisher.comnih.gov

X-ray Crystallography for Crystalline this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline materials. nih.gov For this compound derivatives that can be obtained in a crystalline form, this technique provides unparalleled insight into their molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. rsc.orgutm.my When a well-ordered single crystal of a this compound derivative is irradiated with X-rays, the resulting diffraction pattern can be used to calculate the precise positions of all atoms within the crystal lattice. utm.my This provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation. researchgate.netutm.my

The data obtained from SC-XRD can be used to unambiguously confirm the structure of newly synthesized compounds, as has been demonstrated for various pyrimidine derivatives. researchgate.netresearchgate.netpreprints.org For example, in a study of nicotinamide (B372718) riboside derivatives, single crystal X-ray diffraction was used to confirm the absolute configuration of the molecules. uzh.ch This level of detail is crucial for establishing structure-activity relationships and for understanding the molecule's interactions with its biological targets. The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), provides a permanent and verifiable record of the compound's structure. acs.org

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystalline this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.3
Volume (ų)978.5
Z4
R-factor (%)4.2

This table presents hypothetical crystallographic data for a this compound derivative, illustrating the type of information obtained from a single crystal X-ray diffraction experiment. preprints.orguzh.ch

Powder X-ray Diffraction in Polymorphism and Solid-State Studies

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.comresearchgate.netamericanpharmaceuticalreview.com Each polymorphic form has a unique crystal lattice and will therefore produce a distinct PXRD pattern, which serves as a "fingerprint" for that specific form. researchgate.netunits.it

In the context of this compound research, PXRD can be used to identify the polymorphic form of a synthesized compound and to detect the presence of any other crystalline phases or impurities. rigaku.comusp.org This is important because different polymorphs can have different physical properties, such as solubility and stability, which can impact the compound's behavior. americanpharmaceuticalreview.com

PXRD is also valuable for monitoring solid-state transformations, such as those induced by changes in temperature or humidity. units.itrigaku.com By collecting PXRD patterns under different conditions, it is possible to study phase transitions and identify the conditions under which different polymorphs are stable. rigaku.com While PXRD does not provide the same level of structural detail as SC-XRD, it is a more convenient and often more practical method for routine analysis and for studying bulk crystalline materials. units.itrsc.org

Other Advanced Characterization Techniques for this compound

Beyond standard spectroscopic methods, a range of advanced analytical techniques are employed to provide a deeper understanding of the electronic properties and morphological characteristics of this compound and its functionalized materials. These methods are crucial for elucidating structure-property relationships, which is essential for the targeted design of new materials.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uomustansiriyah.edu.iq For compounds like this compound, this analysis provides significant insight into the nature of its chromophores—the parts of the molecule responsible for absorbing light—and the extent of electronic conjugation. wikipedia.orgslideshare.net The absorption of photons promotes electrons from lower energy molecular orbitals (like non-bonding 'n' or bonding 'π' orbitals) to higher energy anti-bonding orbitals (π* or σ*). adpcollege.ac.in

The electronic spectrum of pyrimidine derivatives is influenced by the perturbation of the benzene π-electron cloud due to the two nitrogen atoms. scispace.com The key electronic transitions observed in molecules with structures similar to this compound are:

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. wikipedia.org They are characteristic of unsaturated systems, such as the pyrimidine ring, and are typically intense. uomustansiriyah.edu.iq In conjugated systems, these transitions occur at longer wavelengths (bathochromic or red shift). uomustansiriyah.edu.iq

n→π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to a π* anti-bonding orbital. scispace.com These transitions are generally weaker than π→π* transitions and occur at longer wavelengths. adpcollege.ac.in Their assignment can be confirmed by observing spectral behavior in acidic solutions, where the protonation of the lone pair hinders the transition, often causing the absorption band to disappear. scispace.com

Intramolecular Charge Transfer (ICT): In molecules containing both electron-donating and electron-withdrawing groups, such as a pyrimidinol ring substituted with a nitro group, an intramolecular charge transfer can occur upon photoexcitation. scispace.comresearchgate.net The nitro group is a strong electron-acceptor, and its presence can lead to the appearance of strong ICT bands in the visible region of the spectrum. rsc.org These bands are often sensitive to solvent polarity.

In studies of arylazo-diamino-pyrimidinol derivatives, including a p-nitro substituted compound (5-(4-Nitro-phenylazo)-2,6-diamino-4-pyrimidinol), the electronic absorption spectra reveal distinct bands. scispace.com The bands in the UV region are assigned to π→π* transitions localized within the pyrimidine and benzene rings, while a weaker band is assigned to an n→π* transition. scispace.com In the visible region, broad bands are observed which are attributed to π→π* transitions with significant intramolecular charge transfer character, originating from the aryl moiety and extending to the electron-accepting pyrimidine ring. scispace.com The presence of the nitro group significantly influences these transitions. scispace.com

Table 1: Electronic Absorption Data for a Representative this compound Derivative in Ethanol. scispace.com
Wavelength Range (nm)AssignmentDescription
207-270π→πLocalized transitions within the pyrimidine and benzene rings.
269-279n→πWeak transition from a nitrogen lone pair to a π* orbital of the ring.
321-382 and 404-449π→π* with ICTBroad, intense bands in the visible region associated with intramolecular charge transfer.

Electron Microscopy (SEM, TEM) in Functionalized this compound Materials Research

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, structure, and size of functionalized materials derived from this compound. researchgate.net While UV-Vis spectroscopy reveals electronic properties, SEM and TEM provide visual information about the material's physical form at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to analyze the surface topography and morphology of materials. researchgate.net In the context of this compound research, SEM would be applied to:

Examine the crystal habit and surface features of pure this compound or its derivatives.

Study the surface morphology of composite materials or thin films where this compound is a component, revealing information about uniformity, porosity, and texture. acs.orgupv.es

Analyze nanoparticles functionalized with pyrimidine derivatives, showing their shape and aggregation state. nih.govnih.gov

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. nih.gov It provides detailed information on particle size, size distribution, shape, and the dispersion of nanomaterials within a matrix. rsc.org For functionalized this compound materials, TEM analysis is crucial for:

Determining the precise size and shape of nanoparticles, such as those made from pyrimidine-capped selenium or noble metals. nih.govnih.gov

Visualizing the core-shell structure or the loading of pyrimidine derivatives into nanocarriers like halloysite (B83129) nanotubes. us.escsic.es

Assessing the pore structure of mesoporous materials functionalized with pyrimidine-based groups.

The combination of SEM and TEM provides a comprehensive picture of the material's architecture, which is critical for understanding how synthesis conditions affect the final structure and, consequently, the material's performance in applications like sensing or catalysis. mdpi.com

Table 2: Illustrative Data from Electron Microscopy of a Hypothetical Functionalized Pyrimidine-Based Nanomaterial.
TechniqueParameter MeasuredTypical Observation/ResultRelevance
SEMSurface MorphologyUniform, spherical particles with some agglomeration. nih.govrsc.orgConfirms particle shape and assesses the quality of the synthesis.
SEMParticle Size (Aggregates)Clusters ranging from 100 nm to 1 µm. Indicates the degree of particle aggregation.
TEMParticle Size (Primary)Well-dispersed individual particles with a mean diameter of 30-60 nm. nih.govnih.govProvides accurate sizing for nanoscale materials.
TEMParticle ShapeSpherical or near-spherical. nih.govCorrelates particle geometry with functional properties.
TEM with EDXElemental CompositionConfirmation of expected elements (e.g., C, N, O, and metals if applicable). rsc.orgVerifies the chemical makeup of the synthesized material.

Quantum Chemical Analysis of Nitro Pyrimidinol

Molecular Orbital Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules like nitro-pyrimidinol. researchgate.netmdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For nitroaromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO is typically delocalized over both the ring and the electron-withdrawing nitro group. mdpi.comnih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov These calculations can explain charge transfer interactions within the molecule. colab.ws

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational Analysis

Theoretical vibrational analysis complements experimental IR and Raman spectroscopy. By calculating the harmonic vibrational frequencies using quantum chemical methods, researchers can predict the positions and intensities of vibrational bands. nih.govcolab.ws This allows for a more confident assignment of the experimental spectral peaks to specific molecular motions, such as the stretching and bending of C-H, O-H, N-O, and ring bonds. rsc.org Comparing the calculated spectrum with the experimental one helps to confirm the proposed molecular structure. colab.ws

Electronegativity, Chemical Potential, Hardness, and Softness

Theoretical Insights into Reactivity

Quantum chemistry provides several descriptors that offer theoretical insights into a molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the area around the nitro group is expected to be strongly electron-deficient.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. researchgate.netresearchgate.net These indices provide a quantitative measure of the molecule's tendency to accept or donate electrons, offering a theoretical basis for predicting its behavior in chemical reactions. mdpi.comnih.gov

Fukui Functions: These functions can identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, providing a more detailed picture of local reactivity. mdpi.com

Molecular and Biological Interaction Research of Nitro Pyrimidinol in Vitro/cellular Models

Investigation of Molecular Targets and Binding Mechanisms

Understanding how a compound interacts with specific biomolecules is fundamental to elucidating its mechanism of action. For nitro-pyrimidinol derivatives, research has focused on their ability to inhibit enzymes, bind to cellular receptors, and modulate the complex networks of protein-protein interactions.

Enzyme Inhibition Studies in Research Systems (e.g., kinases, reductases)

The pyrimidine (B1678525) core is a common feature in many enzyme inhibitors, and this compound derivatives are no exception. nih.gov They have been investigated for their inhibitory effects against a variety of enzyme classes, including hydrolases, oxidoreductases, and kinases.

One notable example is the design of pyrimidinol carboxylic acids as potent inhibitors of the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase. nih.govacs.orgresearchgate.net These compounds are engineered to chelate the two divalent metal ions (Mg²⁺) in the enzyme's active site, a mechanism crucial for their inhibitory function. acs.orgresearchgate.netrcsb.org The most active compound in one such series demonstrated an IC₅₀ value of 0.18 µM, showing high selectivity for the viral enzyme over human RNase H. acs.org

Studies on other pyrimidine derivatives have revealed broad inhibitory activity. nih.govjournalagent.comjuniperpublishers.comjuniperpublishers.com For instance, various pyrimidine compounds have shown effective, noncompetitive inhibition against Glutathione S-Transferase (GST) and Glutathione Reductase (GR), with Kᵢ values in the micromolar and even nanomolar ranges. nih.govjournalagent.comjuniperpublishers.comjuniperpublishers.com Other research has documented the inhibition of cholinesterases (AChE and BChE) and carbonic anhydrase isoenzymes by novel pyrimidine derivatives. nih.govacs.org

Furthermore, the pyrimidine scaffold is central to the development of kinase inhibitors. nih.gov 2,5-diamino-4-pyrimidinol derivatives have been identified as potential dual inhibitors of Death-Associated Protein Kinase-1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R), both of which are implicated in cancer progression. nih.govresearchgate.netx-mol.netresearchgate.netnih.gov

Table 1: Enzyme Inhibition by Pyrimidine and Pyrimidinol Derivatives This table is interactive. Click on headers to sort.

Compound Class Target Enzyme Inhibition Metric (Kᵢ or IC₅₀) Inhibition Type Reference(s)
Pyrimidinol Carboxylic Acid HIV-1 RNase H 0.18 µM (IC₅₀) Metal Chelation acs.org
4-amino-2-chloropyrimidine Glutathione S-Transferase (GST) 0.047 µM (Kᵢ) Noncompetitive journalagent.com
4-amino-2,6-dichloropyrimidine Glutathione Reductase (GR) 0.979 µM (Kᵢ) Noncompetitive juniperpublishers.comjuniperpublishers.com
Pyrimidine Diamine Derivative Acetylcholinesterase (AChE) 312 nM (Kᵢ) Mixed acs.org
Pyrimidine Derivative Carbonic Anhydrase II (hCA II) 18.21 - 136.35 nM (Kᵢ) Not Specified nih.gov
2,5-diamino-4-pyrimidinol Derivative CSF1R/DAPK1 Kinases 1.97 µM (IC₅₀) Not Specified nih.govnih.gov

Receptor Binding Assays in Cellular or Biochemical Contexts

Receptor binding assays are crucial for identifying compounds that can act as agonists or antagonists to modulate cellular signaling. eurofinsdiscovery.com These assays measure the interaction between a ligand and a receptor, often using competitive binding with a radiolabeled or fluorescently tagged ligand to determine the affinity of the test compound. eurofinsdiscovery.comnoaa.gov

Research into pyrimidinol derivatives has explored their potential to bind to several receptor classes. For example, certain pyrimidine-based compounds have been investigated for their ability to bind to integrin receptors, such as αvβ3 and αvβ5. sci-hub.se Additionally, 2-amino-4-pyrimidinol derivatives have been studied in the context of modulating the JAK kinase pathway, which involves cytokine receptor interactions. nih.gov The pyrimidine structure is also recognized as a key motif in the development of adenosine (B11128) receptor modulators. nih.gov

The standard method for these investigations is the ligand binding assay, which can be performed on isolated cell membranes or in whole-cell formats to determine a compound's affinity for a specific receptor. eurofinsdiscovery.comrevvity.com

Table 2: Investigated Receptor Targets for Pyrimidinol-related Compounds This table is interactive. Click on headers to sort.

Compound Family Investigated Receptor/Pathway Assay Context Potential Role Reference(s)
Pyrimidine-based compounds Integrin Receptors (αvβ3, αvβ5) Biochemical Binding Assays Antagonist sci-hub.se
2-Amino-4-pyrimidinol derivatives JAK/STAT Pathway Receptors Cellular Assays Inhibitor nih.gov
Pyrimidine-based drugs Adenosine Receptors Not Specified Modulator nih.gov

Protein-Protein Interaction (PPI) Modulation in Chemical Biology

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them an attractive, albeit challenging, class of targets for therapeutic intervention. nih.govnih.gov The goal is to develop small molecules that can either disrupt or stabilize these interactions. nih.govfrontiersin.org Modulators can act directly at the protein interface (orthosteric) or at a different site that conformationally alters the interaction surface (allosteric). nih.govfrontiersin.org

The pyrimidine scaffold has been described as a "privileged substructure" for creating chemical libraries aimed at discovering novel PPI modulators. nih.gov This approach has been used to develop pyrimidodiazepine-based molecules that can allosterically inhibit the interaction between the human ACE2 receptor and the spike protein of SARS-CoV-2.

A well-studied PPI target in cancer research is the interaction between MDM2 and the tumor suppressor p53. nih.gov Inhibition of this PPI by small molecules can reactivate p53's function, leading to apoptosis in cancer cells. nih.gov While direct studies on this compound are limited in this area, the proven utility of the broader pyrimidine family in modulating complex PPIs highlights a promising field for future investigation. nih.govmdpi.com

Cellular Pathway Modulation Studies (in vitro models)

Beyond direct molecular interactions, research has examined the downstream effects of this compound derivatives on complex cellular pathways, particularly those governing cell fate, such as apoptosis, autophagy, and proliferation.

Apoptosis and Autophagy Induction in Research Cell Lines

Apoptosis (programmed cell death) and autophagy (a cellular recycling process) are critical for tissue homeostasis, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.net

Several studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines. nih.govnih.govscilit.com For instance, certain cyanopyrimidine derivatives have been found to trigger apoptosis in breast and ovarian cancer cells by inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.govnih.govscilit.comresearchgate.net The inhibition of these proteins shifts the cellular balance toward pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death. researchgate.netbiorxiv.org

Autophagy is a complex process that can either promote cell survival or, when induced beyond a certain threshold, lead to cell death. researchgate.net The "nitro" moiety of this compound suggests a potential link to nitric oxide (NO) signaling. Research has demonstrated that NO donors can induce both caspase-dependent apoptosis and autophagy. nih.govwcrj.netnih.gov This suggests that this compound compounds could potentially modulate both pathways. The induction of autophagy is typically monitored by observing the formation of autophagic vacuoles (autophagosomes) and tracking the conversion of the protein LC3-I to LC3-II. researchgate.net Some studies have reported the simultaneous induction of both autophagy and apoptosis by chemical agents, indicating a complex interplay between these two cell-fate pathways. nih.govresearchgate.net

Cell Proliferation and Viability Assays in Pre-clinical Research

A fundamental aspect of pre-clinical research is evaluating a compound's effect on cell proliferation and viability. labome.combmglabtech.com A variety of assays are used for this purpose, including those that measure metabolic activity (e.g., MTT, XTT, WST-1 assays), intracellular ATP levels (e.g., CellTiter-Glo), or the incorporation of nucleotide analogs like BrdU into newly synthesized DNA. labome.comthermofisher.com

Research into a specific this compound derivative, NSC 673116 (6-amino-2-methyl-5-(4-nitropiperazin-1-yl)pyrimidin-4-ol), has explored its effects on cell growth and survival in the context of oncology research. ontosight.ai More detailed findings come from studies on related pyrimidinol compounds. One study on 2,5-diamino-4-pyrimidinol derivatives identified a lead compound (referred to as 6e) with potent, broad-spectrum anti-proliferative activity across numerous cancer cell lines. nih.govresearchgate.netx-mol.netnih.gov This compound inhibited the growth of various cancer cell types by over 50%, with an IC₅₀ value of 1.97 µM against murine myeloid leukemia (M-NFS-60) cells. nih.govnih.gov

Table 3: Anti-Proliferative Activity of a 2,5-diamino-4-pyrimidinol Derivative (Compound 6e) Across Various Cancer Panels This table is interactive. Click on headers to sort.

Cancer Panel Cell Lines % Growth Inhibition at 10 µM Reference(s)
Hematological CCRF-CEM, K-562, MOLT-4, etc. 84.1% nih.govnih.gov
Colon Cancer COLO 205, HCT-116, HT29, etc. 72.15% nih.govnih.gov
CNS Cancer SF-268, SF-295, SNB-19, etc. 66.34% nih.govnih.gov
Melanoma LOX IMVI, MALME-3M, SK-MEL-2, etc. 66.48% nih.govnih.gov
Prostate Cancer PC-3, DU-145 61.85% nih.govnih.gov
Breast Cancer MCF7, MDA-MB-231, HS 578T, etc. 60.87% nih.govnih.gov
Renal Cancer 786-0, A498, CAKI-1, etc. 55.95% nih.govnih.gov
Ovarian Cancer IGROV1, OVCAR-3, SK-OV-3, etc. 51.55% nih.govnih.gov
NSCLC A549, EKVX, NCI-H226, etc. 52.79% nih.govnih.gov

Interactions with Nucleic Acids and DNA Damage Research (in vitro)

The interaction of this compound derivatives with nucleic acids is a significant area of research, primarily driven by their potential as anticancer agents. The pyrimidine core is a fundamental component of nucleobases, suggesting a natural affinity for DNA structures, while the nitro group often imparts reactivity that can lead to DNA modification or damage.

In vitro studies have demonstrated that certain nitro-substituted pyrimidine compounds can bind to DNA. For instance, a study involving a nitro-substituted pyrimidine-based Schiff base ligand, which was stabilized on nickel nanoparticles (DPMN-NiNPs), investigated its interaction with calf thymus DNA (CT-DNA). tandfonline.comnih.gov Using techniques such as electronic absorption, fluorescence spectroscopy, and viscometric measurements, researchers confirmed that these nanoparticles exhibited a good DNA binding ability. tandfonline.comnih.govresearchgate.net The interaction was strong enough to be validated by DNA denaturation experiments. nih.gov Such studies suggest that the nitro-pyrimidine scaffold can effectively associate with DNA, potentially through intercalation or groove binding, a common mechanism for many DNA-targeting molecules. mdpi.com

Beyond simple binding, this compound derivatives can influence DNA integrity through more complex mechanisms, such as the inhibition of DNA repair enzymes. A notable example involves 2,4-diamino-6-(benzyloxy)-5-nitropyrimidine derivatives, which have been identified as potent inactivators of the human O6-alkylguanine-DNA alkyltransferase (AGAT). acs.orgnih.gov AGAT is a crucial DNA repair protein that protects cells from alkylating agents. By inhibiting AGAT, these nitropyrimidine compounds can enhance the efficacy of chemotherapeutic drugs that act by alkylating DNA. acs.orgnih.gov A strong positive correlation was observed between the ability of these compounds to inhibit AGAT in vitro and their capacity to potentiate the cytotoxicity of the alkylating agent ACNU in cancer cell lines. acs.org

Furthermore, the mechanism of action for some nitro-containing compounds involves the bioreduction of the nitro group itself. This reduction can form reactive intermediates capable of interacting with and damaging cellular macromolecules, including DNA. nih.gov It has been proposed that the protonated one-electron nitro radical anion could be the active species responsible for inducing DNA damage. nih.gov This process is particularly relevant in the hypoxic environments characteristic of solid tumors, where reduction is more likely to occur. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound compounds. These studies systematically alter the chemical structure—by changing the position of the nitro group or adding various substituents—to understand how these modifications affect efficacy and selectivity. benthamdirect.comajchem-a.com

The position of the electron-withdrawing nitro group on the pyrimidine ring significantly impacts the molecule's electronic properties and, consequently, its biological activity. ontosight.aivulcanchem.com Research on various pyrimidine derivatives has consistently shown that both the location and nature of substituents are key determinants of their pharmacological effects. benthamdirect.comnih.gov

In a series of 2-hydroxy pyrimidine derivatives, substitutions on the phenyl ring attached to the pyrimidine core were evaluated for antitubercular activity. ajpamc.com Compounds featuring a 4-nitro or a 3-nitro substitution demonstrated potent activity, highlighting the importance of the nitro group's placement. ajpamc.com Similarly, in studies of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, the position of a nitro group on an attached sulfonamide ring dictated cytotoxic activity against leukemia cells. scirp.org A meta-nitro substitution (compound 3b) was more active than ortho- or para-nitro substitutions. scirp.org

The development of AGAT inhibitors provides another clear example of SAR. Studies on 2,4-diamino-6-(benzyloxy)pyrimidine derivatives found that a nitro group at the 5-position was critical for activity. acs.orgnih.gov Furthermore, substituting the 5-nitro group with a 5-nitroso group significantly enhanced the inhibitory potency. acs.org The substituents on the 6-benzyloxy ring also played a modulating role; modifications at the meta- or para-positions of the benzyl (B1604629) ring were more effective than those at the ortho-position. acs.org These findings indicate that steric and electronic factors combine to determine the interaction with the target protein. acs.org

The following table summarizes the SAR findings for various nitro-substituted pyrimidine derivatives against different biological targets.

Base ScaffoldSubstituent(s)Target/ActivityKey SAR FindingReference(s)
2-Hydroxy Pyrimidine4-nitro, 3-nitro on phenyl ringAntitubercularNitro substitution confers potent activity. ajpamc.com
2,4-Diamino-6-(benzyloxy)pyrimidine5-nitroAGAT Inhibition5-nitro group is crucial for activity. acs.orgnih.gov
2,4-Diamino-6-(benzyloxy)pyrimidine5-nitrosoAGAT Inhibition5-nitroso group is more potent than 5-nitro. acs.org
2,4-Diamino-6-(benzyloxy)-5-nitropyrimidine2-fluoro on benzyl groupAGAT InhibitionOrtho substitution on the benzyl ring weakens activity. acs.org
Ethyl 6-hydroxypyrimidine-4-carboxylatemeta-nitro on sulfonamideCytotoxicity (K562 cells)Meta-nitro is more potent than ortho- or para-nitro. scirp.org
Trisubstituted PyrimidineElectron-withdrawing groups (Cl, F, Br, NO2) at para/meta positionsAntibacterial/AntifungalElectron-withdrawing groups enhance activity. nih.gov

Insights from SAR studies enable the rational design of new, more potent, and selective analogs. nottingham.ac.ukmdpi.com This process involves making targeted chemical modifications to optimize interactions with a biological target. acs.org

A compelling example is the discovery of 2-chloro-5-nitropyrimidine (B88076) derivatives as covalent inhibitors of Pin1, a peptidyl-prolyl isomerase implicated in cancer. acs.org In this work, the 2-chloro-5-nitropyrimidine scaffold was designed to act as a "warhead," forming a covalent bond with a key cysteine residue (Cys113) in the Pin1 active site. acs.org An iterative optimization process, guided by SAR, led to the synthesis of analogs with significantly improved potency. For instance, modifying the amino substituents at the 4-position of the pyrimidine ring led to compounds with enhanced inhibitory activity. acs.org This work provides a clear blueprint for how the reactive nature of a nitropyrimidine can be harnessed for targeted covalent inhibition.

The design of pyrimidine-based kinase inhibitors also relies heavily on SAR principles. In one study, a series of nitroxide-labeled pyrimidines were synthesized as potential inhibitors of Aurora kinases. nih.gov By exploring different linkers and substituents, researchers identified a compound (compound 22) with nanomolar inhibitory activity against Aurora A and B kinases and potent anti-proliferative effects in cancer cell lines. nih.gov Molecular docking studies helped to rationalize the observed activity, showing how the designed molecule fits into the kinase active site. nih.gov These examples underscore the power of combining synthesis, biological evaluation, and computational modeling to rationally design novel this compound analogs for specific therapeutic applications. mdpi.com

Influence of Nitro Group Position and Substituents on In Vitro Biological Activity

This compound as Chemical Probes and Tools in Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. mdpi.comkarger.com The unique chemical properties of the this compound scaffold make it an attractive candidate for the development of such research tools.

The inherent reactivity of certain nitropyrimidine derivatives, particularly their ability to act as covalent modifiers, is a valuable feature for a chemical probe. acs.org The 2-chloro-5-nitropyrimidine derivatives that covalently inhibit Pin1 serve as excellent prototypes for probes designed to study this enzyme's function in cellular pathways. acs.org A well-designed probe based on this scaffold could be used to investigate the downstream consequences of Pin1 inhibition with high specificity.

Furthermore, the electronic properties of the nitro-aromatic system can be exploited to create fluorescent probes. For example, nitropyridine derivatives have been successfully developed as fluorescent probes for detecting biothiols. nih.gov This suggests that this compound analogs could be similarly designed to fluoresce upon reacting with a specific analyte or binding to a target protein, allowing for real-time visualization in cellular assays.

Another potential application is in the development of radiolabeled tracers for imaging techniques like Positron-Emission Tomography (PET). nih.gov Radiolabeled nitropyridines are already utilized in this capacity to track drug molecules within the body. nih.gov A this compound derivative could be labeled with a positron-emitting isotope and used to non-invasively monitor the distribution and target engagement of drugs based on this scaffold, providing invaluable data for drug development. The development of such tools requires rigorous characterization to ensure high potency and selectivity for the intended target. mdpi.comkarger.com

Future Directions and Emerging Research Avenues for Nitro Pyrimidinol

Development of Novel Synthetic Methodologies

The future of nitro-pyrimidinol chemistry is intrinsically linked to the innovation of more efficient, selective, and sustainable synthetic methods. While classical approaches to pyrimidine (B1678525) synthesis exist, emerging research is focused on overcoming limitations such as harsh reaction conditions, low yields, and lack of regioselectivity.

Recent advancements in the synthesis of pyrimidine derivatives have highlighted the utility of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecular architectures in a single pot. researchgate.net Future work will likely adapt these MCRs for the specific synthesis of nitro-pyrimidinols, potentially utilizing nitro-containing building blocks. For instance, catalyst-free cyclization reactions, such as the [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins, present a green and efficient route to related fused pyrimidine structures and could be adapted for this compound synthesis. researchgate.net Another promising avenue is the use of ultrasound-assisted synthesis, which has been shown to accelerate reaction times and improve yields for pyrimidine derivatives, even for substituents like nitro groups that can be challenging to incorporate. semanticscholar.org

Furthermore, novel ring transformation reactions are being explored, where a substituted nitropyrimidinone can act as a synthetic equivalent for other valuable synthons, opening up new pathways to previously inaccessible structures. rsc.org The development of robust catalytic systems, including copper-catalyzed cyclization of ketones with nitriles, is also anticipated to play a crucial role in the regioselective synthesis of functionalized pyrimidines, which can then be nitrated. rsc.org

Table 1: Emerging Synthetic Strategies for Pyrimidine Derivatives

Synthetic Approach Description Potential Advantage for Nitro-pyrimidinols
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials. researchgate.net Increased efficiency and molecular diversity.
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to promote chemical reactions. semanticscholar.org Reduced reaction times and increased yields.
Ring Transformation Reactions Conversion of one heterocyclic system into another. rsc.org Access to novel this compound scaffolds.
Catalyst-Free Cyclizations Reactions that proceed without a catalyst, often in green solvents. researchgate.net Environmentally friendly and cost-effective synthesis.

Advanced Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships of nitro-pyrimidinols necessitates the use of a sophisticated suite of analytical techniques. While standard methods provide foundational data, future research will increasingly rely on a combination of advanced spectroscopic and crystallographic methods to probe the nuanced features of these molecules.

For comprehensive structural elucidation of newly synthesized this compound derivatives, a combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁴N, and ¹⁵N) and high-resolution mass spectrometry will be indispensable. mdpi.com Single-crystal X-ray diffraction will remain the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing critical insights into intermolecular interactions such as hydrogen bonding and π-stacking, which are vital for understanding their properties in advanced materials. mdpi.com

In addition to these, advanced vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, coupled with computational methods, will allow for detailed assignment of vibrational modes. This can be particularly useful for probing the influence of the nitro group on the electronic structure of the pyrimidinol ring. ukm.my

Integration of Multi-Scale Computational Approaches

Computational chemistry is poised to play an increasingly predictive role in the study of nitro-pyrimidinols, moving beyond simple characterization to the rational design of molecules with tailored properties. Multi-scale computational modeling, which bridges different levels of theory from quantum mechanics to coarse-grained simulations, will be a cornerstone of this effort. nih.govmdpi.com

At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) will continue to be used to calculate the electronic structure, molecular orbitals, and reaction pathways of nitro-pyrimidinols. utep.edu These calculations can provide insights into their reactivity, stability, and spectroscopic properties.

Moving up in scale, molecular dynamics (MD) simulations will be employed to study the behavior of nitro-pyrimidinols in condensed phases, such as in solution or in a crystal lattice. utep.edu This can reveal information about their conformational dynamics, solvation, and interactions with other molecules. For more complex systems, such as the interaction of nitro-pyrimidinols with biological macromolecules or their behavior in polymeric matrices, coarse-grained and mesoscale modeling will be necessary to bridge the gap between atomistic detail and macroscopic properties. nih.gov This integrated computational approach will be instrumental in screening potential candidates for specific applications and in understanding the fundamental principles that govern their behavior.

Table 2: Hierarchy of Computational Methods for this compound Research

Computational Scale Method Information Obtained
Quantum Mechanical Density Functional Theory (DFT) Electronic structure, reaction energies, spectroscopic properties.
Atomistic Molecular Dynamics (MD) Conformational dynamics, intermolecular interactions, solvation.
Mesoscale Coarse-Grained Modeling Self-assembly, phase behavior, interactions with large systems.

Expanding the Scope of Molecular Interaction Studies in Chemical Biology

The unique structural and electronic features of nitro-pyrimidinols make them intriguing candidates for probing and modulating biological systems. Future research in this area will focus on understanding their interactions with biomolecules at a molecular level, with the aim of developing new therapeutic agents or diagnostic tools.

A key area of investigation will be the use of nitro-pyrimidinols as scaffolds for the design of enzyme inhibitors or receptor ligands. universiteitleiden.nl Their ability to form specific hydrogen bonds and engage in other non-covalent interactions can be harnessed to achieve high binding affinity and selectivity. Molecular docking and molecular dynamics simulations will be crucial in silico tools for predicting binding modes and guiding the design of more potent derivatives. thesciencein.org

Furthermore, the incorporation of photoactivatable groups, such as benzophenones or diazirines, onto the this compound core could enable their use as photoaffinity labels. mdpi.com These chemical probes can be used to covalently crosslink to their biological targets upon irradiation with light, allowing for the identification of binding partners and the mapping of interaction sites. This approach provides a powerful tool for dissecting complex biological pathways.

Applications in Advanced Materials Science Research

The presence of the nitro group, a well-known energetic functional group, makes nitro-pyrimidinols highly promising for applications in advanced materials science, particularly in the field of energetic materials. rsc.org

Research will focus on the design and synthesis of novel this compound derivatives with high densities, good thermal stability, and low sensitivity to impact and friction. nih.govresearchgate.net The introduction of multiple nitro groups and the formation of N-oxides are strategies that have been successfully employed to enhance the energetic performance of related heterocyclic compounds. nih.gov For example, 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide has been shown to be a high-performing energetic material with low sensitivity. nih.gov

Beyond energetic materials, the unique electronic properties of nitro-pyrimidinols could be exploited in the development of functional organic materials. The electron-withdrawing nature of the nitro group can be used to tune the optical and electronic properties of the pyrimidinol core, making these compounds potential building blocks for organic electronics, such as in the construction of dyes or charge-transport materials. nih.gov The ability to modify the pyrimidine ring at various positions provides a high degree of tunability for these properties.

Table 3: Mentioned Chemical Compounds

Compound Name
2,4,6-triamino-5-nitropyrimidine-1,3-dioxide
3-Methyl-5-nitropyrimidin-4(3H)-one
Benzophenone
Ciprofloxacin
Diazirine
Nitro-perylenediimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.